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molecular formula C21H30O2 B1668259 Cannabichromene CAS No. 20675-51-8

Cannabichromene

Cat. No. B1668259
M. Wt: 314.5 g/mol
InChI Key: UVOLYTDXHDXWJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04315862

Procedure details

To a three-necked, 2 liter round bottomed flask fitted with a condenser, a dropping funnel and a mechanical stirrer, was added 90 g. (0.5 mole) of powdered olivetol and 36.5 g. (53.2 ml., 0.5 mole) t-butylamine and the mixture dissolved in 1 liter toluene. The reaction mixture was then stirred for awhile when a brownish white gelatinous material appeared. The mixture was then heated to 50° C. and stirred constantly. To the resulting clear brown solution was added 76 g. (85.6 ml., 0.5 mole) citral dropwise. After complete addition of citral, the reaction mixture was refluxed for 9 hours, cooled to room temperature and the solvent evaporated to give 166.8 g. of crude reaction mixture.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
53.2 mL
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
Quantity
85.6 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([OH:13])[CH:12]=[C:6]([CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[CH:5]=[C:3]([OH:4])[CH:2]=1.C(N)(C)(C)C.[CH3:19][C:20](=[CH:22][CH2:23][CH2:24][C:25](=[CH:27][CH:28]=O)[CH3:26])[CH3:21]>C1(C)C=CC=CC=1>[CH3:11][CH2:10][CH2:9][CH2:8][CH2:7][C:6]1[CH:5]=[C:3]([OH:4])[C:2]2[CH:28]=[CH:27][C:25]([CH2:24][CH2:23][CH:22]=[C:20]([CH3:21])[CH3:19])([CH3:26])[O:13][C:1]=2[CH:12]=1

Inputs

Step One
Name
Quantity
0.5 mol
Type
reactant
Smiles
C1(=CC(O)=CC(CCCCC)=C1)O
Step Two
Name
Quantity
53.2 mL
Type
reactant
Smiles
C(C)(C)(C)N
Name
Quantity
1 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
85.6 mL
Type
reactant
Smiles
CC(C)=CCCC(C)=CC=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=CCCC(C)=CC=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred for awhile when a brownish white gelatinous material
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a three-necked, 2 liter round bottomed flask fitted with a condenser, a dropping funnel and a mechanical stirrer
ADDITION
Type
ADDITION
Details
was added 90 g
STIRRING
Type
STIRRING
Details
stirred constantly
ADDITION
Type
ADDITION
Details
To the resulting clear brown solution was added 76 g
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 9 hours
Duration
9 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
to give 166.8 g
CUSTOM
Type
CUSTOM
Details
of crude reaction mixture

Outcomes

Product
Name
Type
Smiles
CCCCCC=1C=C(C2=C(C1)OC(C=C2)(C)CCC=C(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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